

# Sadopeptin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

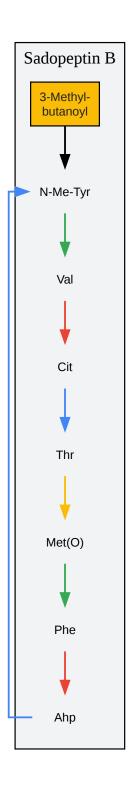
This document provides a comprehensive technical overview of Sadopeptin B, a novel cyclic heptapeptide with significant proteasome inhibitory activity. The information presented herein is compiled from primary research, focusing on its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

# **Chemical Structure of Sadopeptin B**

Sadopeptin B is a sulfoxide- and piperidone-containing cyclic heptapeptide isolated from Streptomyces sp. YNK18.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and analysis of its hydrolysates.[1] The core structure is a seven-amino-acid ring that includes several non-standard residues, notably a methionine sulfoxide [Met(O)] and a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.

Sadopeptin B is an analog of Sadopeptin A, differing only in the structure of its N-terminal acyl chain. While Sadopeptin A possesses a (2S)-2-methylbutanoyl group, Sadopeptin B is characterized by a 3-methylbutanoyl side chain.[2]





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Figure 1: Chemical structure of Sadopeptin B.



# Physicochemical and Biological Activity Data

Sadopeptin B has been characterized by its molecular formula and mass, as well as its inhibitory activity against the human proteasome. The following tables summarize the key quantitative data available for Sadopeptin B.

Property	Value	Source
Molecular Formula	C49H71N9O13S	Deduced from Sadopeptin A structure
Molecular Weight	1026.21 g/mol	Deduced from Sadopeptin A structure
Appearance	Amorphous oil	[1]

Table 1: Physicochemical Properties of Sadopeptin B

Sadopeptin B exhibits significant inhibitory effects on the chymotrypsin-like and trypsin-like activities of the human proteasome. The caspase-like activity is also affected, albeit to a lesser extent.

Proteasome Activity	Substrate	Concentration of Sadopeptin B	% Inhibition	Source
Chymotrypsin- like	Suc-LLVY-AMC	50 μΜ	~60%	[1][2]
100 μΜ	~80%	[1][2]		
Trypsin-like	Boc-LRR-AMC	50 μΜ	~40%	[1][2]
100 μΜ	~60%	[1][2]		
Caspase-like	Z-LLE-AMC	50 μΜ	Significant reduction	[2]

Table 2: Proteasome Inhibitory Activity of Sadopeptin B



## **Experimental Protocols**

The following sections detail the methodologies employed in the isolation, structural elucidation, and biological evaluation of Sadopeptin B.

## **Isolation and Purification of Sadopeptin B**

Sadopeptin B was isolated from a culture of Streptomyces sp. YNK18.

- Cultivation: The producing strain was cultured in a suitable medium to allow for the production of the target metabolite.
- Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to separate the organic-soluble metabolites.
- Chromatographic Separation: The crude extract was subjected to a series of chromatographic steps to purify Sadopeptin B. This typically involves:
  - Silica Gel Chromatography: An initial separation based on polarity.
  - Sephadex LH-20 Chromatography: Further purification to remove smaller molecules.
  - High-Performance Liquid Chromatography (HPLC): Final purification using a reversedphase column (e.g., C18) with a gradient of water and acetonitrile to yield pure Sadopeptin B.

### Structural Elucidation

The chemical structure of Sadopeptin B was determined using a combination of spectroscopic techniques:

- NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra were acquired on a high-field NMR spectrometer. The connectivity of the amino acid residues and the acyl chain was established primarily through the analysis of HMBC and ROESY correlations.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
  was used to determine the exact mass and molecular formula of the compound.



- UV and IR Spectroscopy: UV spectroscopy revealed the presence of chromophores, while
  IR spectroscopy indicated the presence of specific functional groups, such as a sulfoxide.
- Stereochemistry Determination: The absolute configurations of the amino acid residues were determined by Marfey's method, which involves the acid hydrolysis of the peptide, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and subsequent HPLC analysis.

### **Proteasome Inhibition Assay**

The inhibitory activity of Sadopeptin B against the different catalytic activities of the human proteasome was assessed using fluorogenic substrates.

- Enzyme and Inhibitor Preparation: Purified human 20S proteasome was used as the enzyme source. Sadopeptin B was dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations.
- Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture contained the purified proteasome in a suitable buffer.
- Substrate Addition: The reaction was initiated by the addition of a specific fluorogenic substrate for each activity:

Chymotrypsin-like: Suc-LLVY-AMC

Trypsin-like: Boc-LRR-AMC

Caspase-like: Z-LLE-AMC

- Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) was monitored over time using a fluorescence plate reader.
- Data Analysis: The rate of substrate hydrolysis was calculated from the linear portion of the fluorescence curve. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of Sadopeptin B.

# **Putative Biosynthetic Pathway of Sadopeptins**



The biosynthesis of Sadopeptins A and B is proposed to be mediated by a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster found in Streptomyces sp. YNK18.[1] The NRPS assembly line is responsible for the sequential condensation of the constituent amino acids.



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Figure 2: Putative biosynthetic pathway of Sadopeptin B.

The proposed pathway involves a loading module that incorporates the fatty acyl chain, followed by seven modules, each responsible for the activation and incorporation of a specific amino acid. A key step is the conversion of proline to 3-amino-6-hydroxy-2-piperidone (Ahp) within one of the modules. Post-synthesis modifications, such as the oxidation of methionine to methionine sulfoxide, are also part of the biosynthetic process. The final cyclization and release of the heptapeptide are catalyzed by a thioesterase (TE) domain.

This technical guide provides a foundational understanding of Sadopeptin B. Further research into its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

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#### References

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